molecular formula C14H23NO B14464258 3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine CAS No. 69462-52-8

3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine

Cat. No.: B14464258
CAS No.: 69462-52-8
M. Wt: 221.34 g/mol
InChI Key: AZZFDIRCRPYWKO-UHFFFAOYSA-N
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Description

3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is an organic compound that features a piperidine ring substituted with a 3-methyl group and a 6-methyl-3-cyclohexen-1-yl carbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine can be achieved through several synthetic routes. One common method involves the reaction of 3-methylcyclohex-2-en-1-one with piperidine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines, alcohols, and thiols.

Major Products Formed

    Oxidation: Ketones, carboxylic acids.

    Reduction: Reduced derivatives with hydrogenated double bonds.

    Substitution: Substituted piperidine derivatives.

Mechanism of Action

The mechanism of action of 3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methyl-1-((6-methyl-3-cyclohexen-1-yl)carbonyl)piperidine is unique due to its specific substitution pattern and the presence of both a piperidine ring and a cyclohexenyl carbonyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

69462-52-8

Molecular Formula

C14H23NO

Molecular Weight

221.34 g/mol

IUPAC Name

(6-methylcyclohex-3-en-1-yl)-(3-methylpiperidin-1-yl)methanone

InChI

InChI=1S/C14H23NO/c1-11-6-5-9-15(10-11)14(16)13-8-4-3-7-12(13)2/h3-4,11-13H,5-10H2,1-2H3

InChI Key

AZZFDIRCRPYWKO-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C(=O)C2CC=CCC2C

Origin of Product

United States

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